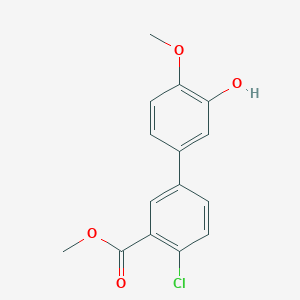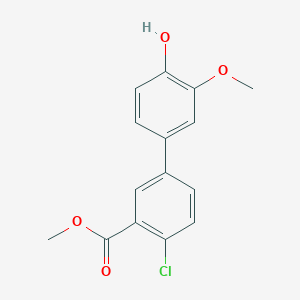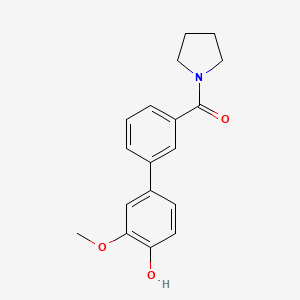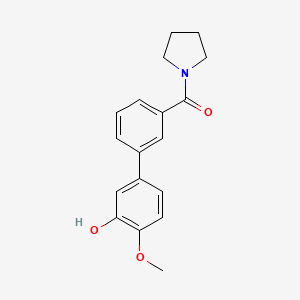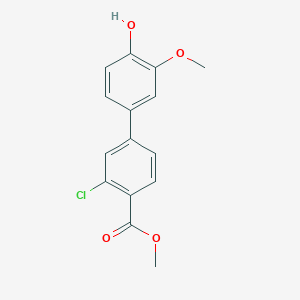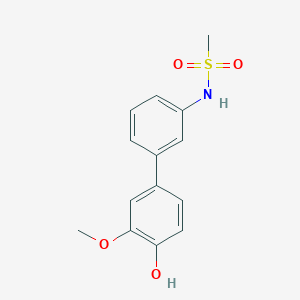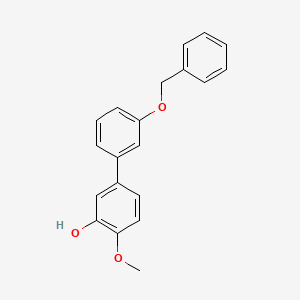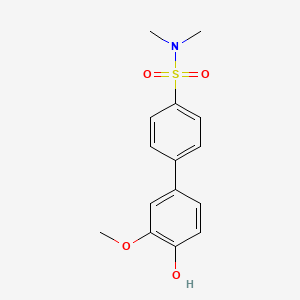
4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% (4-(4-N,N-DMSOP)-2-MP) is a widely used chemical compound with a variety of applications in scientific research. It is a white crystalline solid with a molecular weight of 282.36 g/mol and a melting point of 134-136°C. 4-(4-N,N-DMSOP)-2-MP is a derivative of phenol, a type of aromatic compound. It is commonly used as a reagent in organic synthesis and as a catalyst in chemical reactions.
Wissenschaftliche Forschungsanwendungen
4-(4-N,N-DMSOP)-2-MP is widely used in scientific research due to its versatility and wide range of applications. It is used as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a reactant in biochemistry. It is also used as a fluorescent dye for imaging in cell biology, as a substrate for enzyme assays, and as a substrate for protein purification. Additionally, it is used in the synthesis of polymers and in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(4-N,N-DMSOP)-2-MP is not yet fully understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and forming complexes. These complexes can then be used to catalyze a variety of chemical reactions. Additionally, 4-(4-N,N-DMSOP)-2-MP can form hydrogen bonds with other molecules, allowing it to act as a catalyst for the formation of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-N,N-DMSOP)-2-MP are not yet fully understood. However, it is believed that the compound may have some effects on the human body. It has been shown to bind to metal ions, which may have an effect on the body’s metabolism. Additionally, it has been shown to have an effect on the production of certain proteins, which may have an effect on the body’s immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-N,N-DMSOP)-2-MP in laboratory experiments include its low cost, high reactivity, and wide range of applications. Additionally, it is easily soluble in a variety of solvents and can be stored for long periods of time without degradation. The main limitation of 4-(4-N,N-DMSOP)-2-MP is its toxicity, which can be hazardous if not handled properly.
Zukünftige Richtungen
The future of 4-(4-N,N-DMSOP)-2-MP is promising. As scientists continue to explore its potential applications, the compound may be used in a wide range of fields, including drug design, biochemistry, and pharmaceuticals. Additionally, further research may reveal new mechanisms of action and potential uses for the compound in a variety of other fields. Finally, further research may also reveal new methods of synthesis and production of 4-(4-N,N-DMSOP)-2-MP, allowing for more efficient and cost-effective production of the compound.
Synthesemethoden
The synthesis of 4-(4-N,N-DMSOP)-2-MP is typically performed via a three-step reaction sequence. The first step involves the reaction of 4-methoxyphenol and N,N-dimethylsulfamoyl chloride in an aqueous solution of sodium hydroxide. The reaction produces 4-(4-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol and sodium chloride. The second step involves the reaction of 4-(4-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol and ethylene glycol in the presence of a base catalyst. The reaction produces 4-(4-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol and ethylene glycol monoethyl ether. The final step involves the reaction of 4-(4-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol and sodium chloride in an aqueous solution of sodium hydroxide. The reaction produces 4-(4-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol and sodium chloride.
Eigenschaften
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-16(2)21(18,19)13-7-4-11(5-8-13)12-6-9-14(17)15(10-12)20-3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSDBRNIPADQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380399.png)
